molecular formula C14H15N9O B2717569 1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034337-88-5

1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2717569
CAS No.: 2034337-88-5
M. Wt: 325.336
InChI Key: IZLHJMMHENSSAY-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. Its molecular structure includes two pyrazolo groups fused with pyrimidine and oxadiazole rings, contributing to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through multi-step organic synthesis. Initial steps often involve the formation of intermediate compounds like pyrazolyl and oxadiazolyl derivatives, which are then coupled under specific reaction conditions, often using catalysts such as palladium.

Industrial Production Methods

For large-scale production, methodologies like continuous flow synthesis might be employed. This involves passing reactants through a series of reactors, optimizing yield and purity while ensuring consistency across batches. The conditions—temperature, pressure, and solvent choice—are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.

  • Reduction: Reduction reactions might target the pyrazolo rings, yielding more hydrogenated analogues.

  • Substitution: Functional group substitutions, especially at the pyrazole and pyrimidine sites, lead to various derivatives.

Common Reagents and Conditions

Reactions typically involve reagents such as:

  • Oxidizing agents: Potassium permanganate or hydrogen peroxide.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution agents: Halogens or organometallic reagents under acidic/basic conditions.

Major Products

Major products include oxidized or reduced forms of the original compound, as well as various substituted derivatives with different functional groups.

Scientific Research Applications

1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has broad applications:

  • Chemistry: As a ligand in coordination chemistry or as a precursor in synthesizing more complex molecules.

  • Biology: Potential use in biological assays as an enzyme inhibitor.

  • Medicine: Investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.

  • Industry: Used in material science for creating novel polymers or as a catalyst in certain reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Enzymes: It may inhibit or activate certain enzymes, depending on its structural compatibility and binding affinity.

  • Pathways: The compound can modulate biochemical pathways, impacting processes such as cell signaling or metabolic reactions.

Comparison with Similar Compounds

Similar compounds include other pyrazolo-pyrimidine derivatives

List of Similar Compounds

  • 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

  • N-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Other pyrazole and pyrimidine fused heterocycles.

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Properties

IUPAC Name

1,6-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N9O/c1-8-18-13(10-5-17-23(3)14(10)19-8)15-6-11-20-12(21-24-11)9-4-16-22(2)7-9/h4-5,7H,6H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLHJMMHENSSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3=NC(=NO3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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